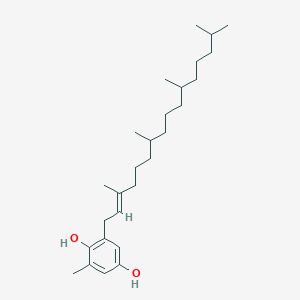
2-Methyl-6-phytylhydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-phytylhydroquinone, also known as 6-phytyltoluquinol or MPBQ, belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in green vegetables and spinach. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of the class of hydroquinones that is 2-methylbenzene-1,4-diol substituted by a phytyl group at position 6. It is a member of hydroquinones and a dihydroxytoluene.
科学研究应用
Biochemical Applications
1.1 Role in Vitamin E and Plastoquinone Synthesis
2-Methyl-6-phytylhydroquinone is an intermediate in the biosynthesis of tocopherols (vitamin E) and plastoquinones, which are essential for photosynthesis and oxidative stress responses in plants. The enzyme responsible for this conversion is known as 2-methyl-6-phytyl-1,4-hydroquinone methyltransferase, which catalyzes the methylation process necessary for the formation of these compounds .
Table 1: Comparison of Tocopherol and Plastoquinone Biosynthesis
| Compound | Function | Source |
|---|---|---|
| Tocopherols | Antioxidant, protects cell membranes | Found in various plants |
| Plastoquinones | Involved in photosynthesis and electron transport | Synthesized in chloroplasts |
Pharmacological Applications
2.1 Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity, which can be beneficial in protecting cells from oxidative damage. This property makes it a candidate for therapeutic applications in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
Case Study: Antioxidant Efficacy
A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells exposed to UVB radiation, suggesting its protective role against UV-induced cellular damage .
Agricultural Applications
3.1 Stress Resistance in Plants
This compound has been implicated in enhancing plant resilience to environmental stresses such as drought and salinity. By improving the antioxidant capacity of plants, this compound contributes to better survival rates under adverse conditions.
Table 2: Effects of this compound on Plant Stress Resistance
| Stress Type | Mechanism of Action | Observed Effect |
|---|---|---|
| Drought | Enhances antioxidant enzyme activity | Improved plant survival |
| Salinity | Reduces oxidative stress | Increased growth rates |
Industrial Applications
4.1 Use in Food Preservation
Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation helps maintain food quality and extend shelf life.
Future Directions and Research Opportunities
Further research is warranted to explore the full potential of this compound in various fields:
- Pharmacology: Investigating its efficacy as a therapeutic agent against specific diseases.
- Agriculture: Developing bioengineering strategies to enhance its production in crops for improved stress resistance.
- Food Science: Assessing its effectiveness as a natural preservative compared to synthetic alternatives.
化学反应分析
Formation from Homogentisic Acid (HGA) and Phytyl Pyrophosphate (PP)
MPH is synthesized via phytyl transfer from PP to HGA, catalyzed by homogentisate phytyl transferase (HPT) (EC 2.5.1.116). This reaction occurs in chloroplasts and involves:
-
Substrates : HGA (derived from tyrosine degradation) and PP (from the isoprenoid pathway).
-
Mechanism : The phytyl group (C₂₀) of PP is transferred to the aromatic ring of HGA, forming MPH (C₂₇H₄₆O₂) .
| Reaction Component | Role |
|---|---|
| HGA | Aromatic precursor with hydroxyl groups |
| PP | Phytyl donor |
| HPT | Catalyzes phytyl transfer |
Methylation to 2,3-Dimethyl-5-Phytylhydroquinone (DMPH)
MPH undergoes methylation at the 3-position by 2-methyl-6-phytylhydroquinone methyltransferase (MPHMT) (EC 2.1.1.295):
-
Substrate : MPH.
-
Cofactor : S-adenosyl methionine (SAM) donates the methyl group.
Key Reaction :
MPH+SAMMPHMTDMPH+S adenosylhomocysteine
Cyclization to δ- and γ-Tocopherol
Tocopherol cyclase (TC) (EC 5.5.1.24) converts MPH and DMPH into tocopherols through intramolecular cyclization :
-
MPH → δ-tocopherol : A single methyl group on the chromanol ring.
-
DMPH → γ-tocopherol : Two methyl groups on the chromanol ring .
| Precursor | Product | Methyl Groups |
|---|---|---|
| MPH | δ-tocopherol | 1 |
| DMPH | γ-tocopherol | 2 |
Final Methylation to α-Tocopherol
γ-Tocopherol is further methylated by γ-tocopherol methyltransferase (TMT) (EC 2.1.1.95) to form α-tocopherol , the most biologically active vitamin E form:
HGA+PPHPTMPHMPHMTDMPHTCγ tocopherolTMTα tocopherol
Structural and Mechanistic Insights
-
MPH Structure : A 2-methylbenzene-1,4-diol substituted with a phytyl chain at position 6 (C₂₇H₄₆O₂) .
-
Phytyl Chain Configuration : The (2E)-3,7,11,15-tetramethylhexadec-2-en-1-yl group enables lipid solubility, critical for membrane localization .
-
Enzyme Specificity : HPT and MPHMT remain uncharacterized in trypanosomatid parasites, suggesting evolutionary divergence in tocopherol pathways .
Research Implications
属性
CAS 编号 |
54432-31-4 |
|---|---|
分子式 |
C27H46O2 |
分子量 |
402.7 g/mol |
IUPAC 名称 |
2-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-19-26(28)18-24(6)27(25)29/h16,18-22,28-29H,7-15,17H2,1-6H3/b23-16+ |
InChI 键 |
GTWCNYRFOZKWTL-XQNSMLJCSA-N |
SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
手性 SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)O |
规范 SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















